molecular formula C6H5N3O4 B3427559 2,3-Dinitroaniline CAS No. 602-03-9

2,3-Dinitroaniline

Cat. No.: B3427559
CAS No.: 602-03-9
M. Wt: 183.12 g/mol
InChI Key: CGNBQYFXGQHUQP-UHFFFAOYSA-N
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Description

2,3-Dinitroaniline is a chemical compound with the molecular formula C6H5N3O4. It is one of the six isomers of dinitroaniline, which are derived from both aniline and dinitrobenzenes. This compound is known for its applications in the preparation of various industrially important chemicals, including dyes and pesticides .

Scientific Research Applications

2,3-Dinitroaniline has several scientific research applications:

Safety and Hazards

2,3-Dinitroaniline is considered hazardous. It is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

Preparation Methods

2,3-Dinitroaniline can be synthesized through several methods. One common method involves the nitration of aniline derivatives. This process is typically carried out in a two-step reaction where aniline undergoes mononitration followed by a second nitration step. The reaction conditions often require the use of nitric acid as the nitrating agent and are conducted under controlled temperatures to prevent over-nitration and ensure selectivity . Industrial production methods may employ continuous-flow microreactor systems to enhance safety and efficiency .

Chemical Reactions Analysis

2,3-Dinitroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction of this compound typically results in the formation of corresponding amines. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like iron and hydrochloric acid.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups on the aromatic ring are replaced by other substituents.

Comparison with Similar Compounds

2,3-Dinitroaniline is one of six isomers of dinitroaniline. The other isomers include 2,4-Dinitroaniline, 2,5-Dinitroaniline, 2,6-Dinitroaniline, 3,4-Dinitroaniline, and 3,5-Dinitroaniline . Each isomer has unique properties and applications. For example, 2,4-Dinitroaniline is commonly used in the production of dyes and explosives, while 3,5-Dinitroaniline is used in the synthesis of herbicides. The uniqueness of this compound lies in its specific applications in herbicide production and its role as an intermediate in various chemical syntheses .

Properties

IUPAC Name

2,3-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNBQYFXGQHUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name DINITROANILINE
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID80949347
Record name 2,3-Dinitroaniline
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Molecular Weight

183.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dinitroaniline appears as a yellow colored needle-like solid. Insoluble in water and denser than water. Toxic by ingestion and inhalation. May irritate skin and eyes. Used to make dyes and ink.
Record name DINITROANILINE
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CAS No.

26471-56-7, 602-03-9
Record name DINITROANILINE
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Record name 2,3-Dinitroaniline
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Record name 2,3-Dinitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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